5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
CAS No.:
Cat. No.: VC15817448
Molecular Formula: C11H8ClN3S
Molecular Weight: 249.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClN3S |
|---|---|
| Molecular Weight | 249.72 g/mol |
| IUPAC Name | 5-(3-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
| Standard InChI | InChI=1S/C11H8ClN3S/c1-7-10(8-3-2-4-9(12)5-8)16-11-13-6-14-15(7)11/h2-6H,1H3 |
| Standard InChI Key | QSXDLWOZWOFLHP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound features a bicyclic framework comprising a thiazole ring (a five-membered heterocycle with nitrogen and sulfur atoms) fused to a 1,2,4-triazole ring (a five-membered ring with three nitrogen atoms). The 3-chlorophenyl group at position 5 and a methyl group at position 6 introduce steric and electronic modifications critical for intermolecular interactions . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 249.72 g/mol | |
| IUPAC Name | 5-(3-chlorophenyl)-6-methyl- thiazolo[3,2-b][1,2,] triazole | |
| Canonical SMILES | CC1=C(SC2=NC=NN12)C3=CC(=CC=C3)Cl |
The planar structure of the fused rings facilitates π-π stacking interactions, while the chlorophenyl group enhances lipophilicity, potentially improving membrane permeability .
Spectroscopic Characterization
While experimental spectral data (e.g., -NMR, -NMR) for this specific compound are unavailable, analogous thiazolo-triazole derivatives exhibit characteristic signals:
-
-NMR: Methyl protons resonate at δ 2.4–2.6 ppm, aromatic protons between δ 7.2–7.8 ppm, and thiazole protons at δ 8.1–8.3 ppm .
-
IR Spectroscopy: Stretching vibrations for C=N (1600–1650 cm) and C-S (670–710 cm) confirm heterocyclic ring formation .
Synthetic Methodologies and Optimization
Heterocyclization Strategies
The synthesis of thiazolo-triazole hybrids typically involves cyclocondensation reactions. For 5-(3-chlorophenyl)-6-methylthiazolo[3,2-B][1, triazole, two plausible routes emerge:
-
Route A (Thiazole-First Approach):
-
Step 1: React 3-chlorophenyl isothiocyanate with methylhydrazine to form a thiourea intermediate.
-
Step 2: Cyclize with α-haloketones (e.g., chloroacetone) under basic conditions to construct the thiazole ring .
-
Step 3: Introduce the triazole moiety via Huisgen 1,3-dipolar cycloaddition with azides .
-
-
Route B (Triazole-First Approach):
Yield Optimization: Microwave-assisted synthesis and ionic liquid solvents can enhance reaction efficiency, reducing processing times from 12–24 hours to 1–2 hours while improving yields by 15–20% .
Biological Activities and Mechanistic Insights
The chlorine atom enhances electrophilicity, enabling covalent interactions with microbial enzymes (e.g., dihydrofolate reductase), while the triazole ring chelates metal ions essential for pathogen viability .
Anticancer and Apoptotic Effects
Triazole-containing analogs demonstrate dose-dependent cytotoxicity:
-
Compound 37 (naphthyl-substituted triazine): IC = 36 μM against HCT-116 colorectal cancer cells via caspase-3 activation .
-
Compound 46 (triazolo-sulfonamide): Induces mitochondrial membrane depolarization in MCF-7 breast cancer cells at 42 μM .
Molecular docking simulations suggest that the thiazolo-triazole scaffold binds to tubulin’s colchicine site (binding energy: −9.2 kcal/mol), disrupting microtubule assembly .
Pharmacokinetic and Toxicological Considerations
Metabolic Stability
Triazole derivatives with electron-withdrawing groups (e.g., 4-CF-CH) exhibit enhanced metabolic stability in human liver microsomes (t > 120 mins vs. 45 mins for unsubstituted analogs) . The 3-chlorophenyl group in 5-(3-Chlorophenyl)-6-methylthiazolo[3,2-B] triazole may similarly resist cytochrome P450-mediated oxidation.
Toxicity Profiles
Preliminary acute toxicity studies on triazolo-thiazole analogs indicate:
-
Hepatorenal toxicity manifests at doses >100 mg/kg/day, characterized by elevated ALT (alanine aminotransferase) and creatinine levels .
Industrial and Research Applications
Pharmaceutical Development
The compound’s dual heterocyclic system aligns with FDA-approved drugs:
-
Cefazolin (antibiotic): Contains a thiazole ring for β-lactamase resistance.
-
Anastrozole (anticancer): Uses a triazole moiety to inhibit aromatase .
Ongoing research focuses on derivatizing the methyl group to enhance blood-brain barrier penetration for neuroinflammatory applications .
Material Science Applications
Thiazolo-triazole polymers exhibit:
-
Thermal Stability: Decomposition temperature (T) > 300°C.
-
Fluorescence: Emission at 450–470 nm (quantum yield Φ = 0.38), suitable for OLEDs .
Future Directions and Challenges
Synthesis Scalability
Current limitations include low yields (30–45%) in multi-step syntheses . Flow chemistry and continuous crystallization technologies could improve throughput to kilogram-scale production.
Targeted Drug Design
Computational QSAR models predict that substituting the methyl group with a trifluoromethyl moiety would increase logP from 2.8 to 3.6, enhancing CNS bioavailability .
Regulatory Considerations
As a Stage 1 investigational compound, safety pharmacology studies (hERG assay, Ames test) and formulation optimization (e.g., nanoemulsions for solubility enhancement) are prerequisites for clinical trials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume